
IMPERIALINE (3-alpha-Iodo-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IMPERIALINE (3-alpha-Iodo-) is cardioselective M2-cholinoblocking compound Semi-synthetic alkaloid, derived from base alkaloid Imperialine, isolated from the plant Petilium eduardi and P. raddeanae (Liliaceae fam.) It has M2 cholinoreceptors blocker activity
科学的研究の応用
Applications in Engineering and Optimization
The Imperialist Competitive Algorithm (ICA) is derived from the field of human social evolution and is a part of swarm intelligence theory. Initially introduced in 2007 for continuous optimization problems, ICA has been extensively applied to discrete optimization problems in various engineering disciplines, particularly in industrial engineering. The applications of ICA have shown a statistically significant increase in research, addressing discrete optimization issues. It is anticipated that future research will continue exploring the potential of ICA in various domains, including engineering and optimization (Hosseini & Khaled, 2014).
Radiation and Carcinogenicity Studies
Radiation studies have identified that alpha particles, including 3-alpha-Iodo-, are a densely ionizing type of radiation with low penetration ability in living tissue. These particles have been associated with increased cancer risks at several anatomical sites when radionuclides that emit alpha or beta particles are internally deposited. Epidemiological evidence indicates a sharp increase in the risk of thyroid cancer linked to exposure to radioiodines, particularly iodine-131, during childhood and adolescence. The increased risk might be associated with factors such as higher milk intake per unit of body weight among children, a higher thyroid dose per unit of iodine-131 intake from milk, and a higher susceptibility per unit of thyroid dose (El Ghissassi et al., 2009).
Genetic Engineering and Xenotransplantation
Advancements in genetic engineering have allowed for the manipulation of genes across species, which is particularly relevant in xenotransplantation. Techniques for genetic engineering of swine have been aimed at avoiding naturally existing cellular and antibody responses to species-specific antigens. Genetically modified swine have shown potential to overcome both physiological and immunological barriers that have previously impeded xenotransplantation fields (Sachs & Galli, 2009).
Occupational Health and Chemical Exposure
Studies in occupational health, particularly in the petroleum industry, have been conducted to assess potential fetal risks associated with occupational exposure to chemicals, including imperialine compounds. The approach involves comparing chemical exposure levels from specific industries with levels reported in the literature associated with fetal risks. This proactive approach aims to inform workers and their families about the relative safety or risks of routine occupational exposures and mitigate misperceptions and fears related to teratogenic risks (McMartin & Koren, 1999).
特性
分子式 |
C27H42NIO2 |
|---|---|
分子量 |
539.53 g/mol |
外観 |
White microcrystalline powder |
純度 |
50% (TLC [silicagel CSC in system: hexan-chloroform-methanol (10:1,5:1), Rf - 0,29]) |
同義語 |
3α-iodo-20β-oxysevanin-6-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



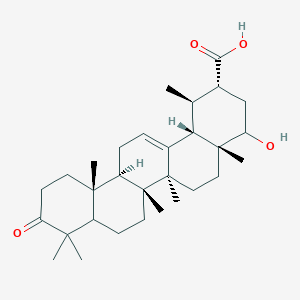
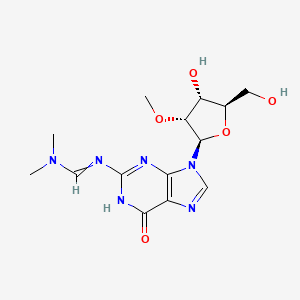
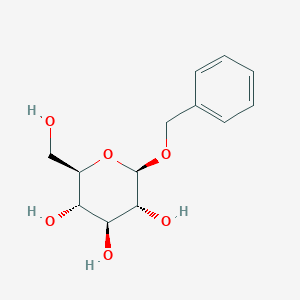
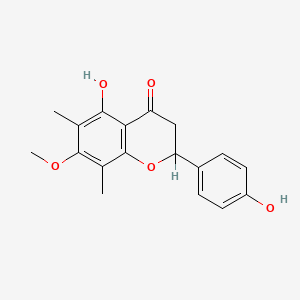
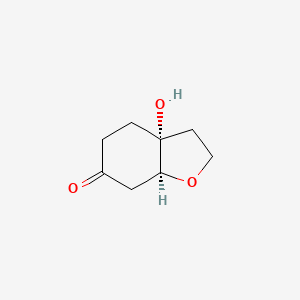
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
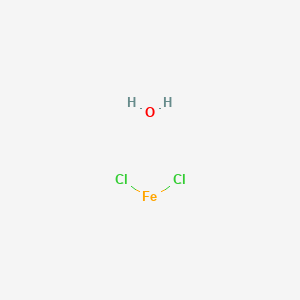
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)